molecular formula C9H6BrN3O B1286836 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 916151-04-7

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1286836
CAS No.: 916151-04-7
M. Wt: 252.07 g/mol
InChI Key: BTQYPLKFLNXZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and an aldehyde functional group

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 monooxygenases, which are involved in the metabolism of xenobiotics . The interaction with these enzymes can lead to the modulation of their activity, either inhibiting or enhancing their catalytic functions. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In various cell lines, this compound has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress . By modulating ROS levels, this compound can impact gene expression and cellular metabolism, leading to changes in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves the inhibition of specific enzymes by forming covalent adducts with their active sites . This inhibition can alter the enzyme’s activity, leading to downstream effects on metabolic pathways and cellular functions. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or extreme pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of key metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of the compound can also be influenced by its physicochemical properties, such as solubility and lipophilicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function . The compound has been shown to localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can interact with key biomolecules and modulate their functions. Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its efficacy and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be synthesized through a multi-step process involving the formation of the triazole ring followed by the introduction of the bromophenyl and aldehyde groups. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The bromophenyl group can be introduced via a substitution reaction, and the aldehyde group can be added through formylation reactions .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is scaled up from laboratory synthesis to industrial production by ensuring consistent reaction conditions and efficient purification methods .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
The triazole ring is recognized as a significant pharmacophore in medicinal chemistry. Compounds containing this moiety have been developed as potential anticancer agents. For instance, derivatives of 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde have shown promising results against various cancer cell lines. Research indicates that these compounds can induce apoptosis and inhibit cell proliferation and migration in cancer cells such as HCT116 .

Antimicrobial Properties
In addition to anticancer activity, triazole derivatives have demonstrated antimicrobial effects against a range of pathogens. The modification of the triazole structure can enhance its interaction with biological targets, making it effective against bacteria and fungi .

Organic Synthesis Applications

Building Block for Complex Molecules
this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its aldehyde functionality allows for further chemical transformations, such as oxidation to carboxylic acids or reduction to alcohols .

Synthesis of Triazole Hybrids
The compound can be utilized to create hybrids with other bioactive molecules. For example, it can be combined with pyrazoles or other heterocycles to produce novel compounds with enhanced biological activities . This approach has led to the discovery of new lead compounds for drug development.

Case Studies and Research Findings

Study Focus Findings
Yamada et al. (2019) Antitumor ActivityDemonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.02 to 0.70 µM).
Gilandoust et al. (2022) Synthesis and EvaluationReported the synthesis of triazoles that showed high cytotoxicity against breast cancer cells (IC50 values between 1.69 and 4.81 µM).
Cui et al. (2022) c-Met InhibitionIdentified a triazolo-pyrazine derivative with potent selective inhibition of c-Met kinases (IC50 = 0.005 µM), highlighting its potential in cancer therapy.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-1H-1,2,4-triazole-3-thiol
  • 1-(4-Bromophenyl)-1H-1,2,4-triazole-5-carboxylic acid
  • 1-(4-Bromophenyl)-1H-1,2,3-triazole-5-methanol

Uniqueness: 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and interactions. This compound’s structure provides a versatile platform for the development of new molecules with diverse biological and chemical properties .

Biological Activity

1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a synthetic organic compound characterized by its unique triazole ring structure and the presence of a bromophenyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The triazole moiety is known for its diverse pharmacological properties, making it a valuable scaffold for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆BrN₃O. Its structure includes:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Bromophenyl Group : Enhances reactivity and biological activity.
  • Aldehyde Functional Group : Allows for further chemical modifications.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, in a study involving related compounds, several triazole derivatives demonstrated high cytotoxic activity against breast cancer cells (MCF-7) and lung cancer cells. Among these, compounds derived from this compound showed promising results with cytotoxicity percentages reaching up to 90.8% against lung cancer cells .

Antimicrobial Properties

The triazole scaffold is also noted for its antimicrobial activities. In studies evaluating various triazole derivatives, including those similar to this compound, compounds exhibited potent antibacterial and antifungal effects. Specifically, certain derivatives achieved higher inhibition rates compared to established antibiotics like metronidazole .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The triazole ring facilitates hydrogen bonding and π-π interactions with enzymes or receptors involved in cancer proliferation or microbial resistance mechanisms .

Synthesis and Derivatives

The synthesis of this compound typically involves the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes. This method allows for the introduction of various substituents that can modulate the biological activity of the resulting compounds.

Comparison with Related Compounds

Compound NameStructureBiological Activity
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehydeStructureEnhanced electron-withdrawing properties; potential anticancer activity
5-(Bromophenyl)-1H-1,2,3-triazoleStructureLacks aldehyde; primarily used in material science
1-(Phenyl)-1H-1,2,3-triazole-4-carbaldehydeStructureDifferent reactivity profile due to lack of halogen substitution

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • Anticancer Efficacy : A study demonstrated that triazole derivatives exhibited significant cytotoxicity against various cancer cell lines. Compounds derived from the bromophenyl-substituted triazoles showed selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Studies : Another investigation into the antimicrobial properties of triazoles found that derivatives similar to this compound displayed enhanced inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi .

Properties

IUPAC Name

1-(4-bromophenyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQYPLKFLNXZTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10581799
Record name 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916151-04-7
Record name 1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10581799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
1-(4-Bromophenyl)-1H-1,2,3-triazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.